
Grindelic acid
Overview
Description
Grindelic acid (C₂₀H₃₂O₃; IUPAC name: 9,13-epoxy-labd-7-en-15-oic acid) is a labdane-type diterpene first isolated from Cousinia alata Schrenk and later identified in Grindelia squarrosa and Xanthocephalum gymnospermoides . It features four stereocenters and a labdane skeleton with a C-14 side chain, enabling structural modifications for enhanced bioactivity . Its molecular weight is 320.47 g/mol, with a ChemSpider ID of 83849 .
This compound exhibits diverse biological activities:
- Cytotoxicity: Active against Artemia salina larvae (LC₅₀ = 12 µg/mL) and human tumor cell lines (e.g., GI₅₀ = 1.9 µM for compound 17, a synthetic derivative) .
- Anti-inflammatory: Modulates TLR-4/NF-κB pathways in respiratory epithelium, reducing cytokine synthesis (e.g., IL-6 by 40% at 10 µM) .
- Antibacterial: Inhibits Staphylococcus aureus and Bacillus cereus (MIC = 25–50 µg/mL) .
- HDAC Inhibition: Binds to histone deacetylase with a free energy of -18.70 kcal/mol, comparable to clinical HDAC inhibitors like vorinostat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grindelic acid can be synthesized through various methods, including cell suspension cultures of Grindelia pulchella . The process involves the use of media supplemented with specific growth regulators like indolbutiric acid and bencilamine purine. The production is often enhanced by the addition of abiotic elicitors such as copper sulfate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant material. The process includes acidifying the liquid media to a specific pH, followed by liquid-liquid extraction using solvents like diethyl ether. The cells are then extracted by reflux in methanol, and the methanolic extract is further processed to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Grindelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like sulfur trioxide-pyridine complex are used.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) are employed.
Substitution: Reagents like ethyl 2-(triphenyl-phosphoranylidene)propanoate are used in substitution reactions.
Major Products: The reactions yield various derivatives of this compound, including synthetic antitumor derivatives .
Scientific Research Applications
Biological Activities
1. Antitumor Properties
Grindelic acid has been investigated for its cytotoxic effects against various human tumor cell lines. Research indicates that derivatives of this compound exhibit enhanced antitumor activity compared to the natural compound itself. For instance, studies have synthesized oxygenated and oxy-nitrogenated derivatives that have shown promising results in cytotoxicity assays. Notably, a specific derivative, N-benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl) amide of this compound, demonstrated superior activity across multiple cell lines tested .
2. Anti-inflammatory Effects
this compound has been shown to modulate pro-inflammatory functions in respiratory epithelial cells and macrophages. In vitro studies revealed that this compound could decrease the expression of pro-inflammatory markers such as TLR-4 and NF-κB, leading to reduced synthesis of cytokines like IL-8 and TNF-α. This suggests its potential use in treating inflammatory conditions, particularly those affecting the respiratory system .
Synthetic Derivatives
The modification of this compound through synthetic chemistry has led to the creation of numerous derivatives with enhanced biological activities. The following table summarizes some notable derivatives and their corresponding activities:
Derivative | Modification | Activity |
---|---|---|
Diamides | Oxy-nitrogenated | High cytotoxicity in tumor cells |
Carbamates | Oxygenated | Moderate cytotoxicity |
1,2,3-Triazoles | Nitrogenated | Antitumor activity |
These modifications often involve introducing functional groups that increase lipophilicity or alter molecular interactions with biological targets, thereby enhancing efficacy .
Case Studies
Several case studies illustrate the applications of this compound:
- Cancer Therapy : A study synthesized 35 new compounds from this compound, focusing on their antitumor properties. The results indicated that many derivatives exhibited greater cytotoxicity than the parent compound, highlighting the potential for developing new cancer therapeutics based on natural products .
- Respiratory Inflammation : Research involving Grindelia squarrosa extract demonstrated that this compound could modulate immune responses in respiratory epithelial cells. The extract significantly reduced inflammatory responses in LPS-stimulated models, suggesting a therapeutic role in managing respiratory diseases .
Mechanism of Action
The exact mechanism of action of grindelic acid is not fully understood. it is known to modulate pro-inflammatory functions by affecting the expression of surface receptors and cytokine production . It does not inhibit reactive oxygen species directly but may influence other pathways involved in inflammation .
Comparison with Similar Compounds
Structural Comparison with Labdane Diterpenes
Key Differences :
- This compound’s C-15 carboxyl group enhances hydrogen bonding with biological targets, unlike methyl grindelate’s ester .
- The 7α,8α-epoxy derivative shows increased phytotoxicity (root growth inhibition at 100 ppm) compared to this compound .
Pharmacological Activity Comparison
Cytotoxicity
Compound | Cell Line | GI₅₀ (µM) | Mechanism |
---|---|---|---|
This compound | HeLa (cervical) | >50 | HDAC inhibition |
Compound 17 (derivative) | HeLa | 0.95 | Microtubule disruption |
Paclitaxel | HeLa | 0.001 | Tubulin stabilization |
- Insight : this compound’s low cytotoxicity is overcome by synthetic modifications, such as triazole incorporation, which improves binding to tubulin .
Anti-inflammatory Activity
- Insight: this compound’s anti-inflammatory effects are moderate but lack the immunosuppressive side effects of steroids like budesonide .
Environmental Behavior Comparison
Compound | Degradation (Pure) | Degradation (Mixture) | Persistence |
---|---|---|---|
This compound | 46% in 28 days | 88% in 28 days | Low |
Ambroxol | 90% in 28 days | 92% in 28 days | High |
Sucralose | <5% in 28 days | <5% in 28 days | Very high |
- Insight : this compound degrades faster in microbial-rich mixtures, reducing ecological risks compared to recalcitrant compounds like sucralose .
Biological Activity
Grindelic acid, a labdane diterpene primarily found in the plant Grindelia squarrosa, has garnered attention for its diverse biological activities. This article delves into the compound's immunomodulatory effects, anti-inflammatory properties, and cytotoxic activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique labdane skeleton, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular functions such as inflammation and immune response.
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory potential of this compound, particularly in the context of respiratory inflammation.
- Neutrophil Activation : this compound has been shown to activate human neutrophils, leading to increased intracellular calcium levels. This effect was observed with a concentration-dependent response, indicating its potential role in modulating neutrophil function during inflammatory responses .
- Cytokine Modulation : In a study involving LPS-stimulated nasal and bronchial epithelial cells, this compound significantly inhibited the synthesis of pro-inflammatory cytokines such as IL-8, TNF-α, IL-1β, and IL-6. This modulation appears to be mediated through the downregulation of TLR-4 expression and NF-κB activation .
Cytokine | Effect of this compound |
---|---|
IL-8 | Inhibition |
TNF-α | Inhibition |
IL-1β | Inhibition |
IL-6 | Inhibition |
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have been extensively researched.
- Macrophage Function : this compound enhances the anti-inflammatory functions of macrophages by promoting TGF-β release and increasing IL-10 receptor expression on their surface. This suggests that it may help in resolving inflammation by modulating macrophage activity .
- Epithelial Cell Response : The extract from G. squarrosa, rich in this compound, demonstrated a capacity to reduce inflammatory responses in epithelial cells. This was evidenced by decreased expression of adhesion molecules like ICAM-1, which are crucial for macrophage attachment during inflammatory processes .
Cytotoxic Activity
This compound also exhibits cytotoxic properties against various cell types.
- Cytotoxicity Testing : In vitro studies have shown that this compound possesses promising cytotoxic activity against Artemia salina nauplii and certain bacterial strains, including Staphylococcus aureus and Salmonella enteritidis. These findings suggest its potential application in therapeutic contexts where cytotoxic effects are desirable .
Case Study 1: Modulation of Pro-inflammatory Functions
A study conducted on nasal epithelial cells treated with this compound revealed significant reductions in pro-inflammatory cytokine production. The treatment resulted in a notable decrease in TLR-4 expression and p65 NF-κB concentration, illustrating this compound's potential as an anti-inflammatory agent in respiratory diseases .
Case Study 2: Elicitation and Production
Research on Grindelia pulchella cell cultures indicated that elicitation with copper sulfate could enhance this compound production. This study found that while high concentrations inhibited biomass production, moderate levels promoted increased accumulation of this compound during the stationary phase of cell growth .
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of grindelic acid, and how do they influence its bioactivity?
this compound, a labdane-type diterpene, features a C-14 side chain that allows functional group modifications, such as nitrogen and oxygen insertions, to enhance bioactivity. Structural analysis typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry and regioselectivity. The C-14 side chain’s flexibility is critical for designing derivatives with improved pharmacological profiles .
Q. What experimental protocols are recommended for isolating this compound from natural sources?
Isolation involves solvent extraction (e.g., ethanol or methanol) of Grindelia species, followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectral comparison with literature data and HPLC-DAD/UV analysis. Ensure proper taxonomic identification of plant material to avoid mischaracterization .
Q. How should researchers design cytotoxicity assays to evaluate this compound derivatives?
Use the sulforhodamine B (SRB) assay per the National Cancer Institute (NCI) protocol. Test compounds against a panel of cancer cell lines (e.g., leukemia, melanoma) with 48-hour exposure. Calculate GI50 values to quantify growth inhibition. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. What synthetic strategies optimize this compound derivatives for enhanced anti-tumor activity?
Oxidative modifications (e.g., epoxidation) and nitrogen-rich functionalizations (e.g., Ugi reactions, Huisgen cycloadditions) significantly improve cytotoxicity. For example, compound 17 (a bis-amide derivative) showed GI50 values of 0.95–1.9 µM across cell lines. Prioritize modular synthesis to explore structure-activity relationships (SAR) systematically .
Q. How can contradictory results in SAR studies of this compound derivatives be resolved?
Contradictions often arise from variations in assay conditions or structural ambiguities. Address these by:
- Standardizing cytotoxicity protocols (e.g., cell line selection, exposure time).
- Using computational tools (e.g., molecular docking) to predict binding affinities.
- Validating synthetic pathways with spectral data to confirm derivative structures .
Q. What methodologies are effective for analyzing the metabolic stability of this compound derivatives?
Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and quantify half-life (t1/2). Compare metabolic profiles with parent compounds to identify vulnerable functional groups. Pair this with in silico ADMET predictions to prioritize derivatives for in vivo testing .
Q. Methodological and Analytical Considerations
Q. How should researchers address the low bioavailability of this compound in preclinical studies?
Employ formulation strategies such as nanoencapsulation or prodrug design. Evaluate pharmacokinetic parameters (Cmax, AUC) in rodent models and use physiologically based pharmacokinetic (PBPK) modeling to optimize dosing regimens. Cross-reference results with bioavailability studies of structurally similar diterpenes .
Q. What statistical approaches are appropriate for interpreting heterogeneous bioactivity data in this compound research?
Use multivariate analysis (e.g., principal component analysis) to identify bioactivity clusters. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare GI50 values across derivatives. Report effect sizes and confidence intervals to contextualize significance .
Q. How can computational chemistry enhance the design of this compound-based therapeutics?
Combine molecular dynamics simulations and quantitative SAR (QSAR) models to predict binding modes with targets like topoisomerases or tubulin. Validate predictions with in vitro assays and crystallographic data. Open-source tools like AutoDock Vina or Schrödinger Suite are recommended for cost-effective analysis .
Q. Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Document reaction conditions (temperature, catalysts) in detail.
- Provide <sup>1</sup>H/<sup>13</sup>C NMR and HRMS data for all intermediates.
- Deposit spectral data in public repositories (e.g., Zenodo) for peer validation .
Q. How should researchers contextualize this compound’s bioactivity within existing literature on diterpenes?
Perform systematic reviews using databases like SciFinder and Reaxys. Compare this compound’s GI50 values with those of paclitaxel or oridonin. Highlight mechanistic distinctions, such as apoptosis induction vs. anti-angiogenic effects .
Q. Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies involving this compound derivatives?
Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain institutional animal care committee approval and disclose conflicts of interest. Report negative results to avoid publication bias .
Q. How should conflicting data about this compound’s mechanism of action be addressed in manuscripts?
Discuss limitations in experimental models (e.g., 2D cell cultures vs. 3D tumor spheroids). Propose follow-up studies using transcriptomics or proteomics to resolve ambiguities. Cite contradictory findings transparently to guide future research .
Properties
IUPAC Name |
2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15-,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWWERNKTLITEF-MVJPYGJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)O)(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-57-9 | |
Record name | Grindelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GRINDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9FCD1IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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